molecular formula C19H20N4O2S2 B1671168 Elesclomol CAS No. 488832-69-5

Elesclomol

Numéro de catalogue B1671168
Numéro CAS: 488832-69-5
Poids moléculaire: 400.5 g/mol
Clé InChI: BKJIXTWSNXCKJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elesclomol is a novel, injectable, drug candidate that kills cancer cells by elevating oxidative stress levels beyond a breaking point, triggering programmed cell death . It is a copper (II)-chelating malonohydrazide derivative that exerts its in vitro and in vivo anticancer efficacy via reactive oxygen species (ROS)/oxidative stress & apoptosis induction in a Cu (II)-dependent manner .


Synthesis Analysis

Elesclomol is synthesized and characterized in various studies . For instance, Min et al. carried out the synthesis and characterization of a copper-bispyridylpyrrolide complex .


Molecular Structure Analysis

Elesclomol is a mitochondrion-targeting agent. This bis(thiohydrazide) amide binds to copper(II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .


Chemical Reactions Analysis

Elesclomol’s toxicity to cells is highly dependent on its transport of extracellular copper ions, a process involved in cuproptosis . It induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells .


Physical And Chemical Properties Analysis

Elesclomol has a molecular formula of 1920422 and a molecular weight of 400.5 .

Applications De Recherche Scientifique

Application Summary

Elesclomol is an anticancer drug that targets mitochondrial metabolism . It was initially recognized as an inducer of oxidative stress, but it has also been found to suppress cancer by inducing cuproptosis . Elesclomol’s anticancer activity is determined by the dependence of cancer on mitochondrial metabolism .

Methods of Application

Elesclomol’s toxicity to cells is highly dependent on its transport of extracellular copper ions, a process involved in cuproptosis . The mitochondrial metabolism of cancer stem cells, cancer cells resistant to platinum drugs, proteasome inhibitors, molecularly targeted drugs, and cancer cells with inhibited glycolysis was significantly enhanced . Elesclomol exhibited tremendous toxicity to all three kinds of cells .

Results or Outcomes

Elesclomol failed to yield favorable results in oncology clinical trials for some time, but its safety in clinical application was confirmed . Research progress on the relationship between elesclomol, mitochondrial metabolism, and cuproptosis provides a possibility to explore the reapplication of elesclomol in the clinic . New clinical trials should selectively target cancer types with high mitochondrial metabolism and attempt to combine elesclomol with platinum, proteasome inhibitors, molecularly targeted drugs, or glycolysis inhibitors .

Safety And Hazards

Elesclomol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Elesclomol is currently being studied for its potential applications in the treatment of various diseases such as cancer, tuberculosis, SARS-CoV-2 infection, and other copper-associated disorders . Future research directions include improving its clinical performance .

Propriétés

IUPAC Name

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJIXTWSNXCKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042642
Record name Elesclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells.
Record name Elesclomol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elesclomol

CAS RN

488832-69-5
Record name Elesclomol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488832-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elesclomol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elesclomol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elesclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELESCLOMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elesclomol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Elesclomol
Reactant of Route 3
Reactant of Route 3
Elesclomol
Reactant of Route 4
Reactant of Route 4
Elesclomol
Reactant of Route 5
Elesclomol
Reactant of Route 6
Elesclomol

Citations

For This Compound
2,140
Citations
JR Kirshner, S He, V Balasubramanyam, J Kepros… - Molecular cancer …, 2008 - AACR
… Although elesclomol displays significant … that elesclomol induces apoptosis in cancer cells through the induction of oxidative stress. Treatment of cancer cells in vitro with elesclomol …
Number of citations: 299 aacrjournals.org
P Zheng, C Zhou, L Lu, B Liu… - Journal of Experimental …, 2022 - jeccr.biomedcentral.com
… elesclomol [7]. Given that several clinical trials have validated the safety of elesclomol and the cytotoxicity of elesclomol … of elesclomol and the clinical application value of elesclomol via …
Number of citations: 49 jeccr.biomedcentral.com
RK Blackman, K Cheung-Ong, M Gebbia, DA Proia… - PloS one, 2012 - journals.plos.org
… elesclomol generates ROS and subsequent cell death were previously undefined. The cellular cytotoxicity of elesclomol in … Using this approach we show that elesclomol does not work …
Number of citations: 122 journals.plos.org
D Hedley, A Shamas-Din, S Chow… - Leukemia & …, 2016 - Taylor & Francis
… and tolerability of elesclomol administered to subjects with … elesclomol in subjects with AML and evaluate response to the drug by pharmacodynamic assessment. Efficacy of elesclomol …
Number of citations: 43 www.tandfonline.com
AH Ngwane, RD Petersen, B Baker, I Wiid… - IUBMB …, 2019 - Wiley Online Library
… Controlled supplementation of elesclomol with copper in culture medium increased Mtb … Overall, the activities of elesclomol in principle indicate the possibility of repurposing elesclomol …
Number of citations: 24 iubmb.onlinelibrary.wiley.com
M Nagai, NH Vo, LS Ogawa, D Chimmanamada… - Free Radical Biology …, 2012 - Elsevier
… We next compared the activity of elesclomol with a preformed elesclomol–Cu complex. The preformed elesclomol–Cu complex and elesclomol were similarly active in killing HL-60 …
Number of citations: 172 www.sciencedirect.com
W Gao, Z Huang, J Duan, EC Nice, J Lin… - Molecular …, 2021 - Wiley Online Library
… The copper chelator elesclomol has been reported to have considerable … that elesclomol-mediated copper overload inhibits colorectal cancer (CRC) both in vitro and in vivo. …
Number of citations: 107 febs.onlinelibrary.wiley.com
VM Gohil - Expert opinion on investigational drugs, 2021 - Taylor & Francis
… of elesclomol [Citation10]. Preclinical studies showed that the intrinsic antitumor activity of elesclomol is low, … Therefore, elesclomol has been evaluated in a number of clinical trials in a …
Number of citations: 19 www.tandfonline.com
BB Hasinoff, X Wu, AA Yadav, D Patel, H Zhang… - Biochemical …, 2015 - Elsevier
… of elesclomol and Cu(II)–elesclomol we … elesclomol or Cu(II)–elesclomol were substrates for these transporters. Finally, GI 50 results obtained from submission of Cu(II)–elesclomol for …
Number of citations: 48 www.sciencedirect.com
Y Feng, JJ Wu, ZL Sun, SY Liu, ML Zou, ZD Yuan… - …, 2020 - thelancet.com
… Furthermore, we identified the pro-apoptotic effects of elesclomol by increasing reactive oxygen levels. In vivo experiments, we demonstrated that elesclomol inhibits HS formation and …
Number of citations: 45 www.thelancet.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.